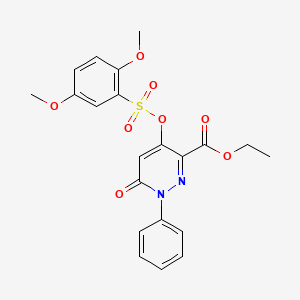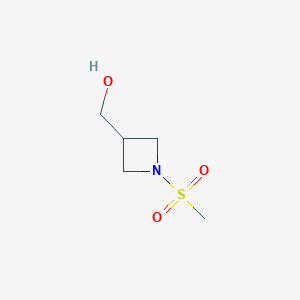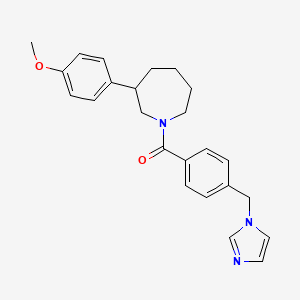
Ethyl 4-(((2,5-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , Ethyl 4-(((2,5-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs and functionalities. For instance, the synthesis of ethyl-1-(4-aminosulfonylphenyl)-5-aryl-3-hydroxy-2-oxo-3-pyrroline-4-carboxylates involves a three-component reaction that includes an aminosulfonylphenyl component, which is structurally related to the sulfonyloxy moiety in the compound of interest .
Synthesis Analysis
The synthesis of related compounds typically involves multicomponent reactions, as seen in the synthesis of ethyl-1-(4-aminosulfonylphenyl)-5-aryl-3-hydroxy-2-oxo-3-pyrroline-4-carboxylates . Another example is the synthesis of (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, which was achieved through a reaction involving benzaldehyde, aniline, and ethyl acetoacetate . These methods suggest that the compound of interest could potentially be synthesized through similar multicomponent reactions involving the appropriate sulfonyl and dimethoxyphenyl precursors.
Molecular Structure Analysis
The molecular structures of synthesized compounds are typically established using various spectroscopic techniques. For example, the structure of ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was determined using FTIR, HRESIMS, and NMR . Similarly, the structure of (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate was elucidated using spectral methods and X-ray diffraction . These techniques would likely be applicable in analyzing the molecular structure of the compound .
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of the compound of interest. However, the related compounds synthesized in these studies could undergo various chemical transformations based on their functional groups. For example, the presence of an ester group in the synthesized compounds suggests potential for hydrolysis or transesterification reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound of interest are not directly reported in the provided papers. However, similar compounds exhibit properties that can be inferred for the compound . For instance, the crystal structure of (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate indicates the presence of intra- and intermolecular hydrogen bonds, which could influence the compound's solubility and melting point . The presence of dimethoxy groups in related compounds suggests potential for increased solubility in organic solvents .
Wissenschaftliche Forschungsanwendungen
Synthesis of Metabolites
One avenue of research involves the synthesis of complex organic molecules that serve as metabolites or intermediates in pharmaceutical compounds. For example, Mizuno et al. (2006) described efficient syntheses of metabolites related to ethyl 4-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, showcasing methodologies that might be applicable to the synthesis or modification of the compound (Mizuno et al., 2006).
Antimicrobial Activity Studies
Another potential application involves evaluating the antimicrobial properties of synthesized compounds. Sarvaiya et al. (2019) explored the antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds, which could suggest a similar interest in assessing the antimicrobial efficacy of the specified compound (Sarvaiya et al., 2019).
Development of Molecular Probes
The creation of fluorescent molecular probes for biological research is another area of interest. Diwu et al. (1997) discussed the synthesis, spectral properties, and use of solvatochromic dyes for developing ultrasensitive fluorescent molecular probes. This research suggests potential for using complex organic compounds, like the one specified, in creating tools for biological and chemical research (Diwu et al., 1997).
Eigenschaften
IUPAC Name |
ethyl 4-(2,5-dimethoxyphenyl)sulfonyloxy-6-oxo-1-phenylpyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O8S/c1-4-30-21(25)20-17(13-19(24)23(22-20)14-8-6-5-7-9-14)31-32(26,27)18-12-15(28-2)10-11-16(18)29-3/h5-13H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIHGKHPFMLDRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=CC(=C2)OC)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide](/img/structure/B2545410.png)
![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2545411.png)


![N'-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-N-[(4-fluorophenyl)methyl]oxamide;hydrochloride](/img/structure/B2545416.png)
![N-(2-chlorobenzyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2545417.png)

![Methyl [1-(4-methylbenzoyl)piperidin-4-YL]acetate](/img/structure/B2545419.png)

![1-[1-(3-Fluoro-4-methoxybenzoyl)azetidin-3-yl]pyrrolidine](/img/structure/B2545424.png)


![(Z)-2-Cyano-N-[2-(4-methoxyphenyl)ethyl]-3-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)prop-2-enamide](/img/structure/B2545432.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2545433.png)